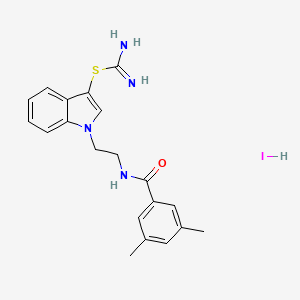

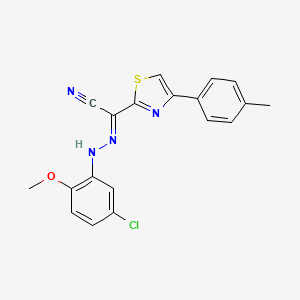

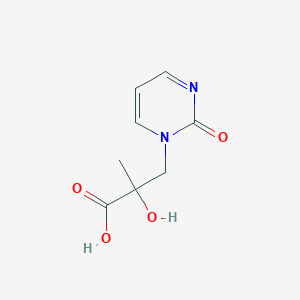

1-(2-(3,5-dimethylbenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central indole ring. The exact structure would depend on the specific synthetic steps used. Single crystal X-ray diffraction is a common method used to determine the structure of such compounds .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution. The benzamido group might participate in condensation reactions, and the carbamimidothioate group could be involved in nucleophilic substitution or addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and boiling point would be influenced by the functional groups present and their arrangement in the molecule .科学的研究の応用

Photophysical and Electrochemical Properties for Solar Cell Efficiency

The research explores the synthesis and application of indole derivatives in enhancing the photoelectric conversion efficiency of dye-sensitized solar cells. Specifically, carboxylated cyanine dyes, which share structural motifs with the compound of interest, have been investigated for their potential to improve solar cell performance. These compounds demonstrate promising photophysical and electrochemical properties, indicating that similar structural derivatives, including 1-(2-(3,5-dimethylbenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide, could serve as efficient sensitizers in nanocrystalline TiO2 solar cells to increase photoelectric conversion efficiency. This suggests a potential application in the development of more efficient solar energy harvesting technologies (Wu et al., 2009).

Allosteric Modulation of Cannabinoid Receptor

A study on the allosteric modulation of the cannabinoid CB1 receptor identified compounds with structural similarities to the specified chemical as potential allosteric modulators. These modulators can induce a conformational change in the CB1 receptor, increasing the affinity of agonists for the orthosteric binding site. This research opens the door for the development of novel therapeutics targeting the CB1 receptor, potentially offering new avenues for the treatment of conditions modulated by this receptor, such as pain, obesity, and neurological disorders (Price et al., 2005).

Synthesis and Antimicrobial Activity

The synthesis and evaluation of bisindole derivatives, which are structurally related to the compound , have demonstrated significant antimicrobial activity. These findings suggest that this compound could also possess antimicrobial properties, making it a candidate for further research in the development of new antimicrobial agents. The chemoselective behavior observed in the synthesis process provides insights into the compound's reactivity and potential applications in designing targeted antimicrobial therapies (Gadaginamath & Shyadligeri, 2000).

Advanced Fluorescence Probes for Biological Imaging

The development of novel 4-aza-indole derivatives, which exhibit high fluorescence intensity and reverse solvatochromism behavior, highlights the potential application of structurally similar compounds in biological imaging. These properties suggest that this compound could be utilized as a fluorescent probe for bioimaging, offering advantages such as high quantum yield and sensitivity to environmental changes. This application could significantly benefit research in cellular biology and the development of diagnostic tools (Bozkurt & Doğan, 2018).

Safety and Hazards

特性

IUPAC Name |

[1-[2-[(3,5-dimethylbenzoyl)amino]ethyl]indol-3-yl] carbamimidothioate;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4OS.HI/c1-13-9-14(2)11-15(10-13)19(25)23-7-8-24-12-18(26-20(21)22)16-5-3-4-6-17(16)24;/h3-6,9-12H,7-8H2,1-2H3,(H3,21,22)(H,23,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMZOVHTFARIOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SC(=N)N)C.I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23IN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone](/img/structure/B2602593.png)

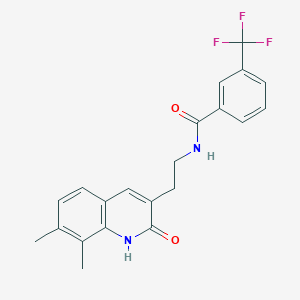

![N-[(3,5-dimethoxyphenyl)methyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2602597.png)

![2-{(4-Chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2602604.png)

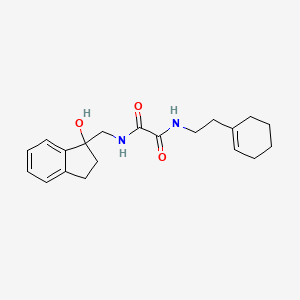

![[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetic acid](/img/structure/B2602607.png)

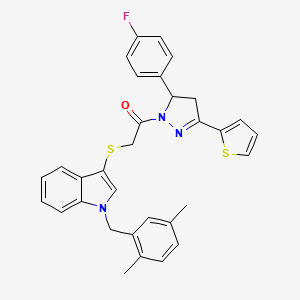

![methyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2602610.png)